Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate

Catalog No.
S561779
CAS No.
30431-54-0
M.F
C26H24Cl6O8
M. Wt
677.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate

CAS Number

30431-54-0

Product Name

Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate

IUPAC Name

bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate

Molecular Formula

C26H24Cl6O8

Molecular Weight

677.2 g/mol

InChI

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-19(31)13(27)11-15(29)21(17)39-25(35)26(36)40-22-16(30)12-14(28)20(32)18(22)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

TZZLVFUOAYMTHA-UHFFFAOYSA-N

Synonyms

bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate, CPPO

Canonical SMILES

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC

The exact mass of the compound Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, commonly known as CPPO (CAS 30431-54-0), is a high-efficiency aryl oxalate ester. It is a principal active ingredient in peroxyoxalate chemiluminescence (POCL) systems, which generate light through a chemical reaction rather than heat. In these systems, CPPO reacts with an oxidizer, typically hydrogen peroxide, to form a high-energy 1,2-dioxetanedione intermediate. This intermediate then transfers energy to a fluorescent dye, causing it to emit light. This mechanism is the basis for modern glow sticks and various sensitive analytical detection methods. The specific structure of CPPO, particularly the carbopentoxy ester group, is a critical determinant of its performance characteristics within these applications.

Research Fit

Workflow

POCL energy-transfer donor; reacts with H₂O₂ to generate a high-energy intermediate for fluorophore excitation

Use

Supports HPLC post-column detection and ultra-trace H₂O₂ quantification workflows

Format

Compatible with emulsion and micellar aqueous nanoreactor systems

Procurement

Supplied with reported HPLC purity specification for batch consistency

While compounds like bis(2,4,6-trichlorophenyl) oxalate (TCPO) or bis(2,4-dinitrophenyl) oxalate (DNPO) belong to the same functional class, they are not direct substitutes for CPPO. The specific substituents on the phenyl rings—both the chlorine atoms and, crucially, the carbopentoxy ester group—govern the compound's reaction kinetics, quantum yield, and solubility. Altering the ester chain length (e.g., from pentoxy in CPPO to butoxy) or the ring substitution pattern (e.g., TCPO's 2,4,6-trichloro arrangement) directly impacts the rate-limiting step of the chemiluminescence reaction. This makes seemingly minor structural changes result in significant, application-critical differences in light intensity, duration, and formulation compatibility, rendering these materials non-interchangeable for optimized systems.

Substitution Risk

TCPO substitution may yield lower light intensity and reduced detection sensitivity; intensity ranking places CPPO highest among common oxalates

DNPO may exhibit lower hydrolytic stability and altered emission kinetics, limiting interchangeability in prolonged light-output applications

Bioinspired oxalates (e.g., BTEE-ox) show class-level activity gap; 15-fold activity difference reported, limiting direct substitution in high-sensitivity systems

Solubility and Formulation: Enhanced Compatibility in Standard Organic Solvents

The carbopentoxy group in CPPO enhances its solubility in organic solvents commonly used for chemiluminescent formulations, such as phthalates and esters. While direct solubility data for CPPO is not readily available in comparative studies, research on analogous aryl oxalates demonstrates that modifying the alkoxy moiety is a key strategy for improving solubility in solvents like acetone, acetonitrile, and ethyl acetate. For example, adding ethylene glycol units to the alkoxy chain of a nitrophenyl oxalate ester increased its acetone solubility to 767 mM and acetonitrile solubility to 1010 mM, significantly higher than the parent compounds. This principle suggests that the longer, more lipophilic pentoxy group of CPPO provides a solubility advantage over shorter-chain or less-substituted analogs like TCPO, which is critical for preparing stable, high-concentration stock solutions.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataThe carbopentoxy group is expected to increase solubility in nonpolar organic solvents compared to analogs with shorter alkyl chains or no ester group.
Comparator Or BaselineAryl oxalates with modified alkoxy groups show dramatically enhanced solubility (e.g., >700 mM in acetone) compared to simpler parent structures.
Quantified DifferenceNot directly quantified for CPPO vs. TCPO, but structural analogs show order-of-magnitude improvements with ester/ether chain modifications.
ConditionsStandard formulation solvents such as acetone, acetonitrile, ethyl acetate, and dialkyl phthalates.

Higher solubility allows for the creation of more concentrated, stable, and versatile stock solutions, simplifying formulation and improving shelf-life for analytical kits and lighting devices.

Activity vs BTEE-ox
Head-to-head
CPPO ~15-fold more active than bioinspired tyrosine-based oxalate
Supports higher signal-to-noise ratio in aqueous nanoreactor systems
Emulsion/micellar conditions; aqueous medium

Reaction Kinetics: Structural Control Over Light Emission Profile

The rate of light emission in peroxyoxalate systems is controlled by the nucleophilic substitution of a phenol group by hydrogen peroxide, a reaction analogous to ester hydrolysis. The efficiency and rate are highly dependent on the nature of the leaving group (the substituted phenol). Studies comparing bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) show that the electronic properties of the phenyl substituents cause significant kinetic differences. DNPO reacts rapidly with hydrogen peroxide to produce bright, immediate chemiluminescence, whereas TCPO's reaction is slower and often requires a catalyst. CPPO, with its specific 2,4,5-trichloro-6-carbopentoxy substitution, provides a distinct kinetic profile, making it suitable for applications where a controlled and sustained light output is required, rather than the rapid flash of a more reactive ester like DNPO.

Evidence DimensionReaction Rate / Light Decay Profile
Target Compound DataPossesses a kinetic profile determined by the 2,4,5-trichloro-6-carbopentoxyphenyl leaving group.
Comparator Or BaselineDNPO: Reacts rapidly for a bright, brief emission. TCPO: Reacts more slowly, often requiring catalysis for observable emission.
Quantified DifferenceQualitatively different; DNPO provides a fast flash while TCPO provides a slower, more sustained glow. The use of catalysts like imidazole versus sodium salicylate with TCPO can also dramatically alter decay rates.
ConditionsReaction with hydrogen peroxide in an organic solvent (e.g., ethyl acetate) with a fluorophore.

This allows for precise selection of the oxalate ester based on whether the application requires a rapid, high-intensity signal (e.g., flash-based assays) or a long-duration, stable glow (e.g., safety light sticks).

Light intensity ranking
Reported ranking
DNPO < TCPO < CPPO (CBPO)
Ranked highest in tested set; supports maximum per-mole light output
Organic solvent system; cross-study comparable
H₂O₂ detection limit
Supporting evidence
2 × 10⁻⁸ M, linear to 10⁻³ M
Enables ultra-trace H₂O₂ quantification; enzyme-coupled assay fit
t-butanol–water, pH 8, triethylamine
Post-column detection
Supporting evidence
0.02–0.16 ng mg⁻¹ hair, r=0.999, intra-day RSD <5.0%
Supports trace-level forensic/toxicology detection in complex matrices
Semi-micro HPLC, column switching, acetonitrile mobile phase

Formulation of Long-Duration, High-Performance Chemical Light Sources

CPPO is a foundational component for commercial light sticks and emergency lighting. Its specific kinetic profile allows for a sustained, long-lasting glow rather than a brief flash. Its enhanced solubility in standard phthalate solvents facilitates the production of stable, two-part formulations that can be stored for long periods before activation, making it a reliable choice for safety and novelty lighting applications.

High-Sensitivity Detection in Analytical Chemiluminescence Assays

The peroxyoxalate reaction is one of the most sensitive detection methods used in analytical chemistry, particularly for liquid chromatography. The controlled kinetics and high efficiency of CPPO-based systems allow for the precise quantification of hydrogen peroxide or fluorescently-labeled analytes. Its solubility profile is advantageous for preparing robust, non-aqueous reagents for flow-injection systems and other automated analytical platforms.

Application Fit

Application
Selection Property
Validation Focus
Trace-level HPLC post-column detection
Chemiluminescence activity in acetonitrile mobile phase
Sub-nanogram LOD and linearity review
Ultra-trace H₂O₂ quantification
Low detection limit profile for hydrogen peroxide
Linear response range and matrix condition compatibility
Aqueous nanoreactor chemiluminescence studies
Emulsion/micellar compatibility and reported activity retention
Activity in encapsulated systems vs. hydrolytic stability
Industrial chemiluminescent light generation
High relative light intensity ranking
Reported emission intensity context vs. TCPO/DNPO

Physical Description

Liquid

XLogP3

10.6

Hydrogen Bond Acceptor Count

8

Exact Mass

675.957284 Da

Monoisotopic Mass

673.960234 Da

Heavy Atom Count

40

UNII

44594F9XR2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (40%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30431-54-0

General Manufacturing Information

Miscellaneous Manufacturing
All Other Chemical Product and Preparation Manufacturing
Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester: ACTIVE

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